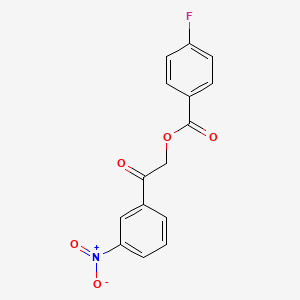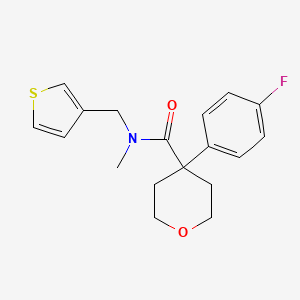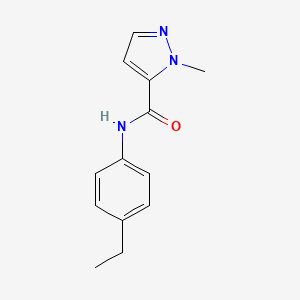![molecular formula C16H20ClNO B5366225 N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5366225.png)
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ability to produce intense psychoactive effects. This compound belongs to the family of indazole-based synthetic cannabinoids, which have been reported to have a wide range of pharmacological effects on the human body.
Mécanisme D'action
The exact mechanism of action of N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is not fully understood. However, it is believed to act as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This activation leads to the release of various neurotransmitters, including dopamine and serotonin, which are responsible for the pleasurable effects of the drug.
Biochemical and Physiological Effects:
This compound has been reported to have a wide range of biochemical and physiological effects on the human body. It has been shown to produce potent analgesic effects, as well as anti-inflammatory and antiemetic effects. It has also been reported to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has several advantages for use in lab experiments. It has a high potency and produces intense psychoactive effects, which makes it useful for studying the effects of cannabinoids on the human body. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential for producing adverse side effects.
Orientations Futures
There are several future directions for the study of N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride. One area of research could focus on the development of new synthetic cannabinoids that have reduced potential for abuse and addiction. Another area of research could focus on the development of new therapeutic agents that target the CB1 receptor, which could be used to treat a wide range of medical conditions, including chronic pain and inflammation.
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ability to produce intense psychoactive effects. It has been widely studied for its pharmacological effects on the human body, and has been shown to produce potent analgesic effects, as well as anti-inflammatory and antiemetic effects. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential for producing adverse side effects. There are several future directions for the study of this compound, including the development of new synthetic cannabinoids and therapeutic agents that target the CB1 receptor.
Méthodes De Synthèse
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is synthesized through a multistep process that involves the reaction of various reagents and solvents. The first step involves the synthesis of the indazole core, which is achieved through the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone. The resulting intermediate is then reacted with a substituted benzyl chloride to form the final product.
Applications De Recherche Scientifique
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has been widely studied for its pharmacological effects on the human body. It has been reported to have a high affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. Studies have shown that this compound produces potent analgesic effects, as well as anti-inflammatory and antiemetic effects.
Propriétés
IUPAC Name |
N-methyl-1-[4-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-3-5-15(6-4-13)12-18-16-9-7-14(8-10-16)11-17-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYSDTBSTVIQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366142.png)
![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5366145.png)
![4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5366151.png)

![N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5366166.png)
![2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5366169.png)
![2-tert-butyl-6-[(3-isopropylisoxazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5366195.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5366199.png)

![2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide](/img/structure/B5366206.png)

![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366232.png)

![3-(1-azepanyl)-3-imino-2-[(4-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5366239.png)